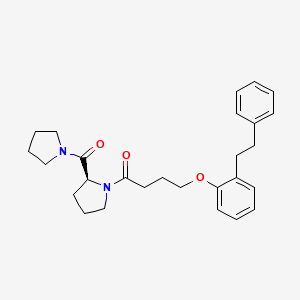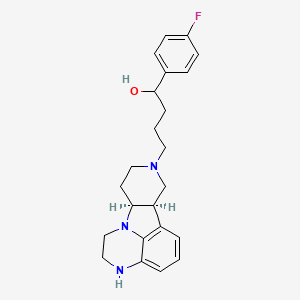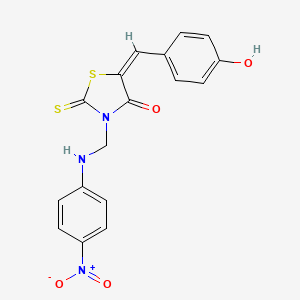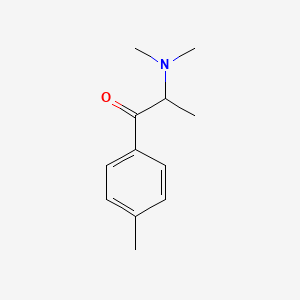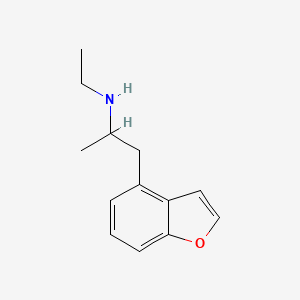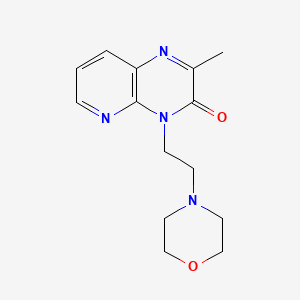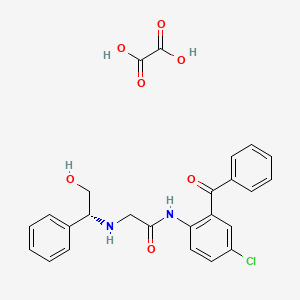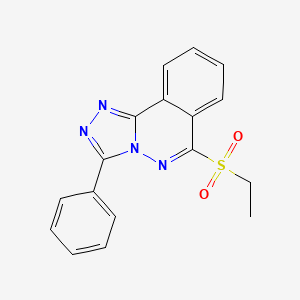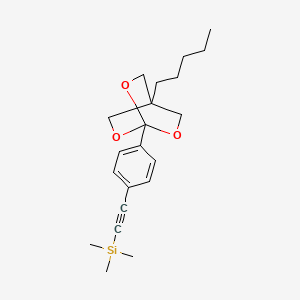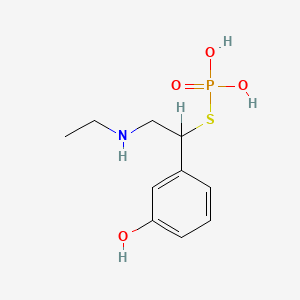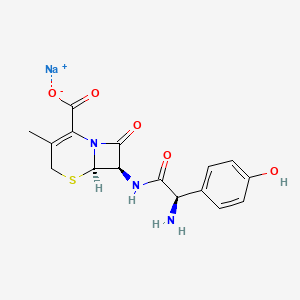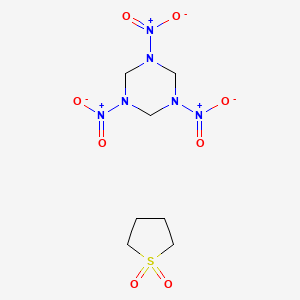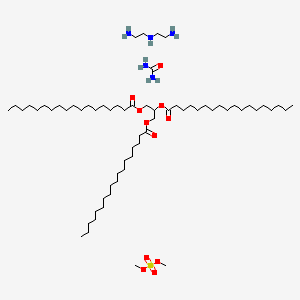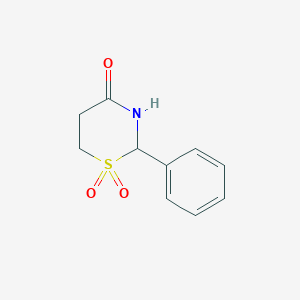
Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 0178868 is a unique chemical compound identified by its Beilstein Registry Number. It is known for its specific properties and applications in various scientific fields. The compound’s structure and characteristics make it a valuable subject of study in chemistry, biology, and industrial applications.
Méthodes De Préparation
The synthesis of BRN 0178868 involves several steps and specific reaction conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and industrial methods is often proprietary and may require access to specialized chemical databases or publications .
Analyse Des Réactions Chimiques
BRN 0178868 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
BRN 0178868 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, BRN 0178868 could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialized materials or as an additive in manufacturing processes .
Mécanisme D'action
The mechanism of action of BRN 0178868 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, or other proteins that play a role in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
BRN 0178868 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can help identify the distinct advantages or limitations of BRN 0178868 in specific applications. Some similar compounds may include other boronic acids or related organic molecules .
Propriétés
Numéro CAS |
92014-75-0 |
|---|---|
Formule moléculaire |
C10H11NO3S |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
1,1-dioxo-2-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C10H11NO3S/c12-9-6-7-15(13,14)10(11-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
Clé InChI |
KSZMKNONPGTRCX-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C(NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


